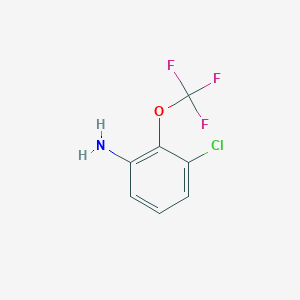

3-Chloro-2-(trifluoromethoxy)aniline

CAS No.: 151276-16-3

Cat. No.: VC7873953

Molecular Formula: C7H5ClF3NO

Molecular Weight: 211.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 151276-16-3 |

|---|---|

| Molecular Formula | C7H5ClF3NO |

| Molecular Weight | 211.57 g/mol |

| IUPAC Name | 3-chloro-2-(trifluoromethoxy)aniline |

| Standard InChI | InChI=1S/C7H5ClF3NO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H,12H2 |

| Standard InChI Key | CDXBZMRQOUKXBS-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)OC(F)(F)F)N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)OC(F)(F)F)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 3-Chloro-2-(trifluoromethoxy)aniline is C₇H₅ClF₃NO, with a molecular weight of 227.57 g/mol. The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, altering the reactivity of the aromatic ring compared to methyl or methoxy analogs. X-ray crystallography data for closely related compounds, such as N-[3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxy-ethyl)-phenyl]-2,6-difluoro-benzamidine, reveal planar aromatic systems with bond angles consistent with steric and electronic perturbations from halogen substituents .

Table 1: Comparative Physicochemical Properties of Halogenated Anilines

*Predicted values based on analogs .

Spectroscopic Characterization

-

¹H NMR: The aromatic protons resonate between δ 6.8–7.5 ppm, with splitting patterns indicative of para-substitution effects. The -NH₂ group typically appears as a broad singlet near δ 4.5–5.0 ppm .

-

¹⁹F NMR: The -OCF₃ group shows a characteristic triplet at δ -55 to -58 ppm due to coupling with adjacent fluorine atoms .

-

IR Spectroscopy: Strong absorptions at 1250–1300 cm⁻¹ (C-F stretching) and 3350–3500 cm⁻¹ (N-H stretching) are observed .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The trifluoromethoxy group is typically introduced via Ullmann-type coupling or nucleophilic displacement of nitro or chloro substituents. A patented route for analogous compounds involves the reaction of 2-chloro-4-aminophenol with perfluoromethyl vinyl ether in dimethylformamide (DMF) under alkaline conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 40°C |

| Reaction Time | 4 hours |

| Molar Ratio (Substrate:CF₃O) | 1:3 |

| Yield | 70% |

Reductive Amination

Alternative pathways employ reductive amination of nitro precursors. For example, catalytic hydrogenation of 3-chloro-2-(trifluoromethoxy)nitrobenzene over Pd/C in ethanol achieves >85% conversion to the target aniline .

Industrial and Research Applications

Agrochemical Intermediates

The electron-deficient aromatic ring enhances herbicidal activity by facilitating binding to acetolactate synthase (ALS) enzymes. Analogs like flumioxazin (derived from 3-Chloro-2-(trifluoromethyl)aniline) demonstrate broad-spectrum weed control . The trifluoromethoxy variant may improve soil persistence due to increased hydrophobicity.

Pharmaceutical Synthesis

Aniline derivatives serve as precursors to antifungal agents (e.g., fluconazole) and antihypertensives. The -OCF₃ group’s metabolic stability could reduce hepatic clearance compared to -CF₃ analogs, as seen in comparative studies of fluorinated benzamidines .

Table 3: Biological Activity of Selected Aniline Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume